Enhanced Aqueous Solubility: LogP and Hydrogen-Bond Donor Comparison vs. 5-Chloro Analog
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate exhibits a predicted octanol-water partition coefficient (LogP) of 0.6, which is substantially lower than the LogP of 2.25 reported for the methyl ester of the 5-chloro analog [1][2]. Additionally, the target compound possesses one hydrogen-bond donor (the 5-amino group), whereas the 5-chloro analog has zero [1]. This combination of lower lipophilicity and the presence of a hydrogen-bond donor predicts superior aqueous solubility and a more favorable ADME profile for early-stage drug discovery programs.
| Evidence Dimension | Lipophilicity and Hydrogen-Bond Donor Capacity |
|---|---|
| Target Compound Data | LogP = 0.6; H-bond donors = 1 |
| Comparator Or Baseline | Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1825395-08-1): LogP = 2.25; H-bond donors = 0 |
| Quantified Difference | ΔLogP = 1.65 (approximately 45-fold difference in partition coefficient); ΔHBD = 1 |
| Conditions | Predicted LogP values (computational, likely ACD/Labs or similar algorithm); H-bond donor count per standard medicinal chemistry rules. |
Why This Matters
Lower LogP and the presence of a hydrogen-bond donor directly translate to improved aqueous solubility and reduced non-specific binding, critical factors for in vitro assay reliability and early ADME optimization in lead discovery.
- [1] Molaid. Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1101120-35-7) Compound Information. https://www.molaid.com/MS_164920 View Source
- [2] ChemSrc. Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1825395-08-1). https://m.chemsrc.com/en/cas/1825395-08-1_1201264.html View Source
